molecular formula C7H16O2 B12985228 Propane, 2-(1-ethoxyethoxy)- CAS No. 25334-93-4

Propane, 2-(1-ethoxyethoxy)-

Cat. No.: B12985228
CAS No.: 25334-93-4
M. Wt: 132.20 g/mol
InChI Key: QRYDGQLSWQAGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethoxyethoxy)propane is an organic compound with the molecular formula C7H16O2This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a propane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Ethoxyethoxy)propane can be synthesized through the acetalization of acetaldehyde with ethanol and isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 2-(1-ethoxyethoxy)propane follows a similar synthetic route but on a larger scale. The process involves continuous feeding of acetaldehyde, ethanol, and isopropanol into a reactor equipped with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethoxyethoxy)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethoxyethoxy)propane involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Properties

CAS No.

25334-93-4

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-(1-ethoxyethoxy)propane

InChI

InChI=1S/C7H16O2/c1-5-8-7(4)9-6(2)3/h6-7H,5H2,1-4H3

InChI Key

QRYDGQLSWQAGGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.